8-(4-(2-fluorophenyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
The exact mass of the compound 8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 400.20230222 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2/c1-13(2)12-27-16-17(24(3)20(29)23-18(16)28)22-19(27)26-10-8-25(9-11-26)15-7-5-4-6-14(15)21/h4-7,13H,8-12H2,1-3H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBCFCQQHLAYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4F)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides and nucleoside analogues through ENT1 and ENT2. It does this in a concentration-dependent manner. The compound reduces the maximum rate of uridine transport (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner.
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy. The downstream effects of this disruption would depend on the specific cellular context and the roles of nucleosides and nucleoside analogues in those contexts.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect.
Result of Action
The compound’s action results in the inhibition of nucleoside transport, disrupting nucleotide synthesis and chemotherapy processes. This could potentially lead to a variety of molecular and cellular effects, depending on the specific roles of these processes in the cells where the compound is active.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperazine derivatives, it may interact with various enzymes and proteins. For instance, some piperazine derivatives have been found to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
